N-(1,4-oxazepan-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-5-sulfonamide
Description
N-(1,4-oxazepan-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-5-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an oxazepane ring, a benzodioxine moiety, and a sulfonamide group
Properties
IUPAC Name |
N-(1,4-oxazepan-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-5-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c17-22(18,16-10-11-9-15-5-2-6-19-11)13-4-1-3-12-14(13)21-8-7-20-12/h1,3-4,11,15-16H,2,5-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZGZENJWRQFDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(OC1)CNS(=O)(=O)C2=CC=CC3=C2OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-oxazepan-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-5-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazepane Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a suitable electrophile.
Introduction of the Benzodioxine Moiety: This step often involves the reaction of a catechol derivative with a dihalide under basic conditions to form the benzodioxine ring.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-oxazepan-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-(1,4-oxazepan-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of N-(1,4-oxazepan-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and receptors, potentially inhibiting their activity. The oxazepane and benzodioxine moieties may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1,4-oxazepan-2-ylmethyl)-1-thiophen-2-ylcyclohexane-1-carboxamide
- Tert-butyl n-(1,4-oxazepan-2-ylmethyl)carbamate
- N-(1,4-Oxazepan-2-ylmethyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1-piperidinecarboxamide
Uniqueness
N-(1,4-oxazepan-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-5-sulfonamide is unique due to its combination of an oxazepane ring, benzodioxine moiety, and sulfonamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
